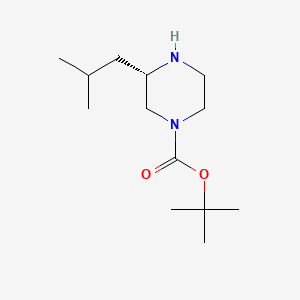

(S)-1-Boc-3-isobutyl-piperazine

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647563 | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-62-1 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-methylpropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Boc-3-isobutyl-piperazine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for (S)-1-Boc-3-isobutyl-piperazine, a chiral building block valuable in pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, information from closely related analogs, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, is included to provide a representative profile.

Chemical Properties

This compound, also known as (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules. The isobutyl substituent at the chiral center introduces steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target compounds.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the public domain. The following table summarizes its known and calculated properties, along with experimental data for structurally related compounds to provide a comparative context.

| Property | This compound | (S)-1-Boc-3-butyl-piperazine | (S)-1-Boc-3-methylpiperazine | 1-Boc-piperazine |

| IUPAC Name | tert-butyl (3S)-3-isobutylpiperazine-1-carboxylate | (S)-tert-Butyl 3-butylpiperazine-1-carboxylate[1] | tert-butyl (3S)-3-methylpiperazine-1-carboxylate | tert-butyl piperazine-1-carboxylate[2] |

| CAS Number | Not available | 928025-60-9[1] | 147081-29-6 | 57260-71-6[2] |

| Molecular Formula | C₁₃H₂₆N₂O₂[3][4] | C₁₃H₂₆N₂O₂[1] | C₁₀H₂₀N₂O₂ | C₉H₁₈N₂O₂[2] |

| Molecular Weight | 242.36 g/mol [3][4] | 242.36 g/mol [1] | 200.28 g/mol | 186.25 g/mol [2] |

| Melting Point | Data not available | Data not available | 42.0 to 46.0 °C[5] | 44-48 °C |

| Boiling Point | Data not available | Data not available | Data not available | 124-126 °C (2 mmHg) |

| Appearance | Data not available | Data not available | White to Light yellow powder to lump[5] | White crystalline solid |

| Optical Rotation | Data not available | Data not available | -15.0 to -19.0 deg (c=1, dioxane)[5] | Not applicable |

| Topological Polar Surface Area (TPSA) | 41.57 Ų (Calculated) | 41.57 Ų (Calculated)[1] | 41.6 Ų (Calculated)[6] | 41.6 Ų (Calculated)[2] |

| logP (Calculated) | Data not available | 2.38 (Calculated)[1] | 0.9 (Calculated)[6] | 0.5 (Calculated)[2] |

Spectroscopic Data

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), isobutyl group protons (doublet, multiplet, and doublet of doublets), and piperazine ring protons (complex multiplets in the range of 2.5-4.0 ppm). The chiral center will lead to diastereotopic protons on the piperazine ring. |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and carbons of the isobutyl group and the piperazine ring. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the secondary amine (~3300 cm⁻¹), C-H stretches of the alkyl groups (~2850-2950 cm⁻¹), and a strong C=O stretch from the Boc carbamate group (~1690 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 242.36. Common fragments would include the loss of the Boc group (M-100) and the tert-butyl group (M-57). |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and robust method involves the selective N-Boc protection of the corresponding (S)-2-isobutylpiperazine precursor. The following is a generalized experimental protocol based on methods for similar compounds.

General Synthesis of this compound

Objective: To synthesize this compound via selective N-protection of (S)-2-isobutylpiperazine.

Materials:

-

(S)-2-isobutylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-2-isobutylpiperazine (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

-

Base Addition: Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled reaction mixture with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. If DCM was used as the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Structural Relationship of Boc-Protected Piperazines

This diagram illustrates the core structure of 1-Boc-piperazine and how substitutions at the C3 position, such as with an isobutyl group, create chiral derivatives.

Safety and Handling

Safety information for this compound is not specifically available. However, based on the safety data for similar Boc-protected piperazines, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Applications in Drug Development

Piperazine derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties. The monosubstituted nature of this compound makes it a key intermediate in the synthesis of a wide range of biologically active molecules. The chiral isobutyl group can play a significant role in establishing specific interactions with biological targets, potentially leading to improved potency and selectivity of drug candidates. This building block is particularly useful in the development of novel therapeutics targeting various disease areas, including but not limited to central nervous system disorders, oncology, and infectious diseases. The Boc protecting group can be easily removed under acidic conditions, allowing for further elaboration of the piperazine core.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: [amp.chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-Boc-3-isobutyl-piperazine: A Technical Guide for Chemical Synthesis and Drug Discovery

CAS Number: 928025-62-1 Molecular Formula: C13H26N2O2 Molecular Weight: 242.36 g/mol

This technical guide provides a comprehensive overview of (S)-1-Boc-3-isobutyl-piperazine, a chiral piperazine derivative of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthetic route, and potential applications based on the broader utility of substituted piperazines in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as tert-butyl (S)-3-isobutylpiperazine-1-carboxylate, is a key building block in organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the secondary amine. The isobutyl group at the chiral center introduces a specific stereochemical and lipophilic element, which is crucial for tailoring the pharmacological profile of derivative compounds.

| Property | Value |

| CAS Number | 928025-62-1 |

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

| Purity | Commercially available with varying purity levels |

Synthesis Protocol

Proposed Synthesis of this compound:

This protocol is based on the established procedure for the synthesis of (S)-1-Boc-3-methylpiperazine.[1]

Materials:

-

(S)-2-Isobutylpiperazine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve (S)-2-isobutylpiperazine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the stirred reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Workflows

The synthetic utility of this compound lies in its role as a versatile intermediate for creating more complex molecules. The Boc protecting group allows for selective reactions at the unprotected secondary amine, followed by deprotection to enable further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and central nervous system effects.[3] While specific biological data for this compound is not extensively published, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The isobutyl group provides a lipophilic character that can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as its ability to cross the blood-brain barrier or its binding affinity to a biological target. The chiral nature of the molecule is critical, as different enantiomers can have vastly different biological activities.

Potential Therapeutic Areas for Derivatives:

-

Neuroscience: Piperazine derivatives are common in drugs targeting central nervous system disorders. The isobutyl moiety could be explored for its potential to modulate interactions with receptors and transporters involved in neurological pathways.

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate the piperazine ring. This compound could serve as a starting point for the synthesis of novel compounds with antiproliferative activity.

-

Infectious Diseases: The piperazine core is present in various antimicrobial and antiviral drugs. New derivatives could be synthesized and screened for activity against a range of pathogens.

The logical progression for utilizing this compound in a drug discovery program is outlined below.

References

(S)-1-Boc-3-isobutyl-piperazine molecular weight and formula

(S)-1-Boc-3-isobutyl-piperazine , a substituted piperazine derivative, is a chiral building block utilized in the synthesis of various pharmaceutical compounds. This document outlines its fundamental chemical properties.

Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C13H26N2O2[1][2] |

| Molecular Weight | 242.35774 g/mol [1][2] |

Conceptual Synthesis Workflow

The synthesis of chiral piperazine derivatives such as this compound often involves a multi-step process. A generalized workflow for such a synthesis is depicted below. This process typically starts from a chiral precursor, followed by cyclization to form the piperazine ring, and subsequent protection of one of the amine groups with a tert-butoxycarbonyl (Boc) group.

Caption: Generalized synthetic workflow for chiral Boc-protected piperazines.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-isobutyl-piperazine from L-leucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route for the preparation of (S)-1-Boc-3-isobutyl-piperazine, a chiral building block of significant interest in medicinal chemistry, starting from the readily available amino acid L-leucine. The synthesis involves a multi-step sequence including protection, reduction, activation, cyclization, and a final protection step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-leucine can be achieved through a five-step sequence. The strategy involves the initial protection of the amino group of L-leucine, followed by the reduction of the carboxylic acid to an alcohol. The resulting alcohol is then converted into a suitable leaving group to facilitate a nucleophilic substitution with a protected ethanolamine derivative. Subsequent deprotection and intramolecular cyclization yield the piperazine ring, which is then protected with a Boc group to afford the final product.

Enantioselective Synthesis of (S)-3-Isobutyl-piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The introduction of chirality into the piperazine ring, particularly at the C-3 position, offers a powerful strategy for modulating pharmacological activity and exploring three-dimensional chemical space. This technical guide provides a comprehensive overview of a robust and efficient method for the enantioselective synthesis of (S)-3-isobutyl-piperazine, a valuable chiral building block for drug discovery and development. The primary focus of this document is a synthetic pathway commencing from the readily available chiral pool starting material, L-leucine.

Introduction

(S)-3-isobutyl-piperazine possesses a stereocenter at the C-3 position, which can significantly influence its binding affinity and selectivity for biological targets. The isobutyl substituent, derived from the amino acid leucine, provides a non-polar side chain that can engage in hydrophobic interactions within protein binding pockets. The enantiomerically pure form of this compound is crucial for developing stereochemically defined drug candidates, minimizing off-target effects, and optimizing therapeutic indices. This guide details a reliable synthetic route that leverages the inherent chirality of L-leucine to achieve high enantiopurity in the final product.

Synthetic Strategy Overview

The presented synthesis of (S)-3-isobutyl-piperazine from L-leucine involves a multi-step sequence. The key transformations include the formation of a diamine precursor from the starting amino acid, followed by a cyclization step to construct the piperazine ring. Protecting group strategies are employed to ensure regioselectivity and prevent unwanted side reactions.

Caption: Synthetic workflow from L-leucine to (S)-3-isobutyl-piperazine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of substituted piperazines from amino acids.[1][2]

Step 1: N-Boc Protection of L-Leucine

Protocol: To a solution of L-leucine (1.0 equiv.) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.5 equiv.) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-L-leucine as a white solid.

Step 2: Synthesis of the β-Ketoester via Masamune Condensation

Protocol: To a solution of N-Boc-L-leucine (1.0 equiv.) in anhydrous dichloromethane at 0 °C, N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and N-methylmorpholine (2.5 equiv.) are added, followed by the dropwise addition of isobutyl chloroformate (1.1 equiv.). The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting Weinreb amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of ethylmagnesium bromide (2.0 equiv.) in THF is added dropwise, and the reaction is stirred for 2 hours at -78 °C. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the β-ketoester.

Step 3: Reductive Amination to the Chiral 1,2-Diamine

Protocol: To a solution of the β-ketoester (1.0 equiv.) in methanol, ammonium acetate (10 equiv.) and sodium cyanoborohydride (1.5 equiv.) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude chiral 1,2-diamine, which is used in the next step without further purification.

Step 4: N-Nosyl Protection of the Diamine

Protocol: The crude diamine (1.0 equiv.) is dissolved in dichloromethane, and triethylamine (2.5 equiv.) is added. The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv.) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is diluted with dichloromethane and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 5: Annulation to Form the Piperazine Ring

Protocol: To a solution of the N-nosylated diamine (1.0 equiv.) in anhydrous acetonitrile, cesium carbonate (2.0 equiv.) and 1,2-dibromoethane (1.2 equiv.) are added. The mixture is heated to 80 °C and stirred for 12 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the protected piperazine.

Step 6: Deprotection to (S)-3-Isobutyl-piperazine

Protocol: The N-Boc and N-Ns protected piperazine (1.0 equiv.) is dissolved in a solution of thiophenol (5.0 equiv.) and potassium carbonate (5.0 equiv.) in DMF. The mixture is stirred at room temperature for 6 hours. The reaction is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with trifluoroacetic acid in dichloromethane to remove the Boc group. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is basified with 1 M NaOH and extracted with dichloromethane. The organic layers are dried and concentrated to yield (S)-3-isobutyl-piperazine.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) values reported for analogous syntheses. The data for the synthesis of (S)-3-isobutyl-piperazine is expected to be in a similar range.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |

| N-Boc Protection | N-Boc-L-leucine | >95 | >99 | [2] |

| Masamune Condensation | β-Ketoester | 70-85 | >99 | [2] |

| Reductive Amination | Chiral 1,2-Diamine | 60-75 | >98 | [2] |

| Annulation & Deprotection | (S)-3-Isobutyl-piperazine | 50-65 (over 2 steps) | >98 | [1] |

Logical Relationships in the Synthetic Pathway

The sequence of reactions is designed to preserve the stereochemistry of the starting material while constructing the heterocyclic ring.

Caption: Logical flow of the synthetic sequence.

Conclusion

This technical guide outlines a detailed and reliable methodology for the enantioselective synthesis of (S)-3-isobutyl-piperazine from L-leucine. The use of a chiral pool starting material ensures high enantiopurity of the final product, which is a critical attribute for its application in drug discovery and development. The provided experimental protocols and data serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis. The structured approach and clear visualization of the synthetic pathway facilitate a comprehensive understanding of this important transformation.

References

Technical Guide: Spectral Characterization of (S)-1-Boc-3-isobutyl-piperazine

This technical guide provides a detailed overview of the expected spectral data for (S)-1-Boc-3-isobutyl-piperazine, a chiral building block valuable in pharmaceutical and chemical synthesis. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, to provide a predictive analysis. This information is intended for researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on the known spectral characteristics of the Boc-protected piperazine scaffold and the isobutyl substituent.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | Piperazine ring protons adjacent to Boc-N |

| ~2.8 - 3.2 | m | 3H | Piperazine ring protons |

| ~2.5 - 2.7 | m | 2H | Piperazine ring protons |

| ~1.8 - 2.0 | m | 1H | CH of isobutyl group |

| 1.46 | s | 9H | tert-Butyl (Boc) group |

| ~1.3 - 1.5 | m | 2H | CH₂ of isobutyl group |

| ~0.9 | d | 6H | CH₃ of isobutyl group |

Note: The chemical shifts are approximate and can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O of Boc group |

| ~79.5 | Quaternary C of Boc group |

| ~55-58 | Piperazine ring carbons |

| ~45-50 | Piperazine ring carbons |

| ~40-43 | Piperazine ring carbons |

| ~40 | CH₂ of isobutyl group |

| ~28.4 | CH₃ of Boc group |

| ~25 | CH of isobutyl group |

| ~22-23 | CH₃ of isobutyl group |

Note: The chemical shifts are approximate and can be influenced by the solvent used.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 243.21 | [M+H]⁺ (Calculated for C₁₃H₂₆N₂O₂) |

| 187.16 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |

| 143.15 | [M-Boc+H]⁺ |

Note: Fragmentation patterns may vary depending on the ionization technique used.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch (secondary amine) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1690-1700 | C=O stretch (urethane carbonyl of Boc group) |

| ~1420-1480 | C-H bend (isobutyl and piperazine) |

| ~1240-1260 | C-N stretch |

| ~1160-1170 | C-O stretch (urethane) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

The synthesis of monosubstituted piperazines is commonly achieved through the use of a protecting group strategy to prevent disubstitution. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[1]

Materials:

-

(S)-2-isobutylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve (S)-2-isobutylpiperazine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Spectral Data Acquisition

Standard spectroscopic techniques are employed to characterize the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with the solvent peak serving as the internal standard.[2] Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the molecular weight and elemental composition of the compound.[2]

Infrared (IR) Spectroscopy: IR spectra are recorded using a FTIR spectrometer.[2] The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

Solubility of (S)-1-Boc-3-isobutyl-piperazine in organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-Boc-3-isobutyl-piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data for this molecule is not widely published, this document outlines its predicted solubility profile based on structural analysis, presents a detailed experimental protocol for its quantitative determination, and illustrates key concepts and workflows through diagrams.

Introduction and Predicted Solubility Profile

This compound, also known as tert-butyl (S)-3-isobutylpiperazine-1-carboxylate, possesses a structure that incorporates both hydrophobic and polar features. The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain suggests that the molecule will exhibit favorable solubility in a range of common organic solvents. Conversely, the piperazine ring contains two nitrogen atoms capable of hydrogen bonding, lending it some degree of polarity.

Based on general principles of "like dissolves like," the following qualitative predictions can be made:

-

High Solubility is expected in:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Ethereal Solvents: Tetrahydrofuran (THF), 1,4-Dioxane.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1]

-

-

Moderate to Good Solubility is expected in:

-

Esters: Ethyl acetate.

-

Ketones: Acetone.

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

-

Low Solubility is expected in:

-

Nonpolar Hydrocarbon Solvents: Hexanes, Heptane, Toluene.

-

Aqueous Systems: The large hydrophobic groups (Boc, isobutyl) will likely make the compound sparingly soluble in water.

-

The polarity and size of the side chain play a crucial role in solubility. Compounds with large, nonpolar side chains, such as the isobutyl group present here, tend to exhibit lower solubility in highly polar solvents compared to analogs with smaller or more polar side chains.[1]

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. Researchers are encouraged to determine this data empirically for their specific applications and conditions. The following table is provided as a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Dichloromethane | 25 | Shake-Flask | ||

| Tetrahydrofuran | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Heptane | 25 | Shake-Flask |

Experimental Protocol: Quantitative Solubility Determination

The following protocol details a standard isothermal equilibrium (shake-flask) method for accurately determining the solubility of this compound.[2][3]

3.1 Objective To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.

3.2 Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.3 Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure saturation.[2]

-

Record the exact weight of the compound added.

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a stable concentration.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

-

Precisely dilute the filtered solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original (undiluted) filtered solution using the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Factors Influencing Solubility

Solubility is not an intrinsic property but is governed by a relationship between the solute, the solvent, and the experimental conditions.

References

Stability and Storage of (S)-1-Boc-3-isobutyl-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-Boc-3-isobutyl-piperazine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on information for structurally similar Boc-protected piperazines, the following conditions are recommended:

-

Temperature: Store in a cool environment, with some suppliers recommending refrigeration at 2-8°C or 4°C.[1][2]

-

Atmosphere: Keep the container tightly closed and, for long-term storage, consider storing under an inert atmosphere such as nitrogen or argon to prevent oxidation and moisture-related degradation.[3]

-

Light: Protect from light to prevent potential photodegradation.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to the degradation of the Boc protecting group and the piperazine ring.[7][8]

Physicochemical Properties and Stability Profile

This compound is a white to off-white solid. While specific quantitative stability data for this exact molecule is not extensively published, the stability of the tert-butyloxycarbonyl (Boc) protecting group and the piperazine scaffold are well-documented. The Boc group is known to be labile under acidic conditions and can also be susceptible to thermal degradation.[4] The piperazine ring, while generally stable, can undergo oxidation.

Summary of General Stability Data for Boc-Protected Piperazines

The following table summarizes the general stability observations for Boc-protected piperazine derivatives under various stress conditions. This information can serve as a predictive guide for the stability of this compound.

| Stress Condition | Potential Degradation Products | Analytical Technique for Detection |

| Acidic Hydrolysis | (S)-3-isobutyl-piperazine (de-Boc product), tert-butanol, isobutylene, carbon dioxide | HPLC-UV, LC-MS/MS |

| Basic Hydrolysis | Generally stable | HPLC-UV, LC-MS/MS |

| Oxidative Stress | N-oxides, ring-opened products | LC-MS/MS |

| Thermal Stress | (S)-3-isobutyl-piperazine (de-Boc product), isobutylene, carbon dioxide | HPLC-UV, GC-MS |

| Photolytic Stress | Potential for various degradation products, dependent on wavelength and intensity | HPLC-UV with photodiode array detection (PDA) |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed to establish a re-test period and recommended storage conditions.

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

-

At least three batches of this compound.

-

Stability chambers with controlled temperature and humidity.

-

Appropriate packaging that mimics the proposed storage container.

Methodology:

-

Place samples of each batch in the stability chambers under the conditions specified in the table below.

-

Withdraw samples at the designated time points.

-

Analyze the samples for appearance, assay, and purity (including the formation of degradation products) using a validated stability-indicating analytical method (e.g., HPLC-UV).

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze all stressed samples using a suitable analytical method, such as HPLC with a photodiode array detector and mass spectrometry (LC-MS), to separate and identify the degradation products.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the stability assessment of this compound.

Conclusion

While this compound is expected to be stable under the recommended storage conditions, its stability can be compromised by exposure to high temperatures, light, strong acids, and oxidizing agents. For critical applications in drug development and manufacturing, it is imperative to conduct thorough stability studies following established guidelines. The protocols and information provided in this guide serve as a robust framework for ensuring the quality and integrity of this important pharmaceutical intermediate.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. benchchem.com [benchchem.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

Commercial Availability and Synthetic Methodologies of Chiral 3-Substituted Piperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds across various therapeutic areas.[1] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its typical basicity, make it an attractive moiety for drug design. While N-substituted piperazines are prevalent in numerous FDA-approved drugs, the stereocontrolled functionalization of the piperazine ring at the C3 position offers a largely untapped avenue for exploring novel chemical space and developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the commercial availability of chiral 3-substituted piperazines, detailed experimental protocols for their synthesis, and a visual exploration of their roles in key signaling pathways.

Commercial Availability of Chiral 3-Substituted Piperazines

The accessibility of chiral 3-substituted piperazines as building blocks is crucial for their incorporation into drug discovery pipelines. A survey of prominent chemical suppliers reveals a growing, albeit still specialized, market for these enantiopure compounds. The following tables summarize the commercial availability of several key chiral 3-substituted piperazines, providing essential information for procurement.

| Compound Name | Supplier | Catalog Number | CAS Number | Purity/Notes |

| (S)-1-Boc-3-methylpiperazine | Sigma-Aldrich | 63207 | 147081-29-6 | ≥98% |

| Fisher Scientific | 63207-250MG | 147081-29-6 | ||

| 1-Methyl-3-phenylpiperazine | Sigma-Aldrich | 648434 | 5271-27-2 | 97% |

| Thermo Scientific | A147081-29-6 | 5271-27-2 | 97% | |

| TCI | M1685 | 5271-27-2 | >98.0% (GC) | |

| Chem-Impex | 2760009 | 5271-27-2 | ≥ 98% (GC) | |

| Apollo Scientific | OR0221 | 5271-27-2 | 97% | |

| 1-Isopropylpiperazine | Sigma-Aldrich | 566853 | 4318-42-7 | 97% |

| 3-Isopropyl-1-methylpiperazine dihydrochloride | Fluorochem | F941833 | Not specified | |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | Chem-Impex | 04296 | 15532-75-9 | ≥ 98% (GC) |

| LookChem | 15532-75-9 | 15532-75-9 | ||

| 1-[3-(Trifluoromethyl)phenyl]piperazine Hydrochloride | Cayman Chemical | 14145 | 16015-69-3 | |

| Simson Pharma | P380007 | 16015-69-3 | ||

| City Chemical LLC | 1514CC | 16015-69-3 | ||

| Clinivex | C-1393 | 16015-69-3 | ||

| 1-Benzylpiperazine | Organic Syntheses | Not specified | ||

| 1-Amino-4-benzylpiperazine | Santa Cruz Biotechnology | sc-254050 | 39139-52-1 |

Experimental Protocols for the Synthesis of Chiral 3-Substituted Piperazines

For research groups with synthetic chemistry capabilities, the in-house preparation of chiral 3-substituted piperazines can offer greater flexibility and access to a wider range of derivatives. The following protocols are based on established literature procedures.

General Procedure for the Synthesis of Monosubstituted Piperazines

A simplified, one-pot method for the synthesis of monosubstituted piperazines from a protonated piperazine has been reported, avoiding the need for protecting groups. This procedure involves heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be performed in a batch reaction vessel or a flow microwave reactor.[4][5]

Materials:

-

Piperazine monohydrochloride or monoacetate

-

Appropriate alkylating or arylating agent (e.g., benzyl chloride)

-

Solvent (e.g., methanol)

-

Catalyst (e.g., metal ions on a polymeric resin)

-

Isopropyl alcohol

-

Charcoal

-

Acetone

Procedure:

-

Prepare a solution of piperazine monohydrochloride or monoacetate in the chosen solvent.

-

Add the catalyst to the solution.

-

Gradually add the corresponding alkylating or arylating agent to the reaction mixture.

-

If using a batch reactor, heat the mixture until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or GC). If using a microwave flow reactor, pump the solution through the reactor containing the catalyst at an appropriate flow rate.[4][5]

-

After the reaction is complete, cool the mixture and filter off the catalyst and any precipitated piperazine dihydrochloride.

-

Concentrate the filtrate and cool to induce further precipitation of piperazine dihydrochloride, which is then removed by filtration.

-

Evaporate the solvent to dryness.

-

Recrystallize the crude product from isopropyl alcohol with the addition of charcoal.

-

Wash the pure product with cold acetone and dry to yield the desired monosubstituted piperazine.[4]

Synthesis of 1-Benzylpiperazine

This method is a modification of a previously reported procedure and provides an easily purified product.[6]

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Absolute ethanol

-

Benzyl chloride

-

Absolute ethanol saturated with dry hydrogen chloride

-

Benzene

-

5N Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate (0.125 mole) in 50 mL of absolute ethanol by warming to 65°C.

-

Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue warming and swirling until dissolved.

-

While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) over 5 minutes with vigorous swirling or stirring.

-

Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

-

After thorough mixing, cool the solution for 10-15 minutes in the ice bath to precipitate 1-benzylpiperazine dihydrochloride.

-

Collect the precipitate by suction filtration, wash with dry benzene, and dry.

-

To obtain the free base, dissolve the salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, remove the solvent, and distill the residue under reduced pressure to yield pure 1-benzylpiperazine.[6]

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines

This five-step synthetic route allows for the generation of enantiopure 3-substituted piperazine-2-acetic acid esters starting from amino acids.[7]

General Procedure for the synthesis of intermediate 21b:

-

Subject the β-keto ester derived from chiral phenylglycine to reductive amination to obtain compound 20b .

-

Nosylate compound 20b using 4-nitrobenzenesulfonyl chloride (4-NsCl) to yield the key intermediate 21b .[7]

Final piperazine formation:

-

Treat the orthogonally protected diamine 21b with bromoethyldiphenylsulfonium triflate.

-

Follow with TFA deprotection to furnish the desired piperazine products 23b and 24b .[7]

Note: For the synthesis of 3-phenyl substituted piperazine-2-acetic acid esters via this method, racemization of the final products has been observed.[7]

Role of Chiral 3-Substituted Piperazines in Signaling Pathways

The therapeutic effects of many drugs containing the piperazine moiety are derived from their ability to modulate specific signaling pathways. The introduction of chirality at the 3-position can significantly enhance the selectivity and potency of these interactions.

Inhibition of the BCR-ABL Signaling Pathway in Cancer

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML). Imatinib, a drug containing a piperazine moiety, is a potent inhibitor of this kinase.

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Piperazine derivatives are well-known modulators of various G-Protein Coupled Receptors (GPCRs), including serotonin, dopamine, and muscarinic receptors.[8][9][10] The specific interactions of these ligands with their respective receptors trigger intracellular signaling cascades that regulate a wide range of physiological processes.

Certain piperazine derivatives act as agonists at the 5-HT1A receptor, which is implicated in the pathophysiology of depression and anxiety.[9]

Caption: Agonism of the 5-HT1A receptor by piperazine derivatives can modulate neuronal function.

Arylpiperazine derivatives are known to interact with the D2 dopamine receptor, a key target in the treatment of psychosis and Parkinson's disease.[11]

Caption: Arylpiperazine antagonists block D2 receptor signaling, impacting downstream pathways.

Biphenyl piperazines have been identified as potent antagonists of the M3 muscarinic acetylcholine receptor, a target for the treatment of chronic obstructive pulmonary disease (COPD).[10][12]

Caption: Biphenyl piperazine antagonists block M3 receptor-mediated smooth muscle contraction.

Conclusion

Chiral 3-substituted piperazines represent a valuable and underexplored class of building blocks for modern drug discovery. Their increasing commercial availability, coupled with established and innovative synthetic methodologies, empowers researchers to systematically investigate their potential as modulators of key biological pathways. The ability of these stereochemically defined scaffolds to impart high potency and selectivity offers exciting opportunities for the development of novel therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the potential of chiral 3-substituted piperazines in their research endeavors.

References

- 1. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-1-Boc-3-isobutyl-piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-isobutyl-piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry. The piperazine scaffold is a privileged structure found in a wide array of approved drugs, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to interact with various biological targets. The presence of the isobutyl group at the stereogenic C-3 position provides a lipophilic moiety that can be crucial for target engagement, while the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen. This chiral intermediate is particularly valuable in the synthesis of complex molecules for drug discovery and development, especially in the areas of neuroscience and infectious diseases.

These application notes provide an overview of the utility of this compound in the synthesis of pharmaceutical intermediates and detail experimental protocols for its key transformations.

Key Applications

This compound serves as a versatile precursor for the synthesis of a variety of pharmaceutical intermediates. Its primary applications involve the functionalization of the unprotected secondary amine via N-alkylation and N-arylation reactions.

-

Synthesis of N-Arylpiperazines: These are common substructures in centrally acting agents such as antipsychotics and antidepressants. The unprotected nitrogen of this compound can readily participate in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions with various aryl halides or pseudo-halides.

-

Synthesis of N-Alkylpiperazines: N-alkylation introduces diverse side chains that can modulate the pharmacological profile of the final compound. This is a common strategy in the development of various therapeutic agents, including antivirals and cardiovascular drugs.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize pharmaceutical intermediates.

Protocol 1: Synthesis of tert-butyl (S)-4-(2,3-dichlorophenyl)-3-isobutylpiperazine-1-carboxylate

This protocol describes the N-arylation of this compound with 1-bromo-2,3-dichlorobenzene, a common step in the synthesis of certain antipsychotic agents. The reaction is a Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Application Note and Protocol: N-alkylation of (S)-1-Boc-3-isobutyl-piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-isobutyl-piperazine is a valuable chiral building block in medicinal chemistry. The piperazine scaffold is a "privileged structure" frequently incorporated into drug candidates to enhance properties like aqueous solubility and oral bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens deactivates it, enabling selective mono-N-alkylation at the unprotected secondary amine.[1][2] This selective functionalization is a critical step in the synthesis of a wide range of pharmaceutically active compounds.[1]

This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

General Reaction Scheme

The N-alkylation of this compound introduces a new substituent (R) onto the free secondary amine, yielding the N-alkylated product. The Boc group can be subsequently removed under acidic conditions if the monosubstituted piperazine is the desired final product.[1][3]

Caption: General scheme for N-alkylation.

Experimental Protocols

Two primary methods for the N-alkylation of the piperazine core are presented below.

Method A: Direct Alkylation with Alkyl Halides

This method involves the nucleophilic substitution reaction of the secondary amine with an alkyl halide in the presence of a base.[3] The base is necessary to neutralize the hydrohalic acid generated during the reaction.[1]

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)[4][5]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[4]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and the chosen anhydrous base (1.5-2.0 eq.).

-

Solvent Addition: Add the anhydrous aprotic solvent (DMF or MeCN) to form a stirrable suspension.

-

Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirring mixture at room temperature.[1][4]

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If inorganic salts are present, remove them by filtration.[4]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Dilute the resulting residue with an organic solvent (e.g., DCM or EtOAc) and water.[1]

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3x with DCM).[1][6]

-

-

Purification:

Method B: Reductive Amination with Aldehydes or Ketones

Reductive amination is an alternative method that is particularly useful for preventing the formation of quaternary ammonium salts.[5][6] It involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5]

Materials:

-

This compound (1.0 eq.)

-

Aldehyde or Ketone (1.0 - 1.2 eq.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a reaction flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent (DCM or DCE).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add the reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. Be aware of potential gas evolution.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 1-24 hours).

-

Work-up:

-

Purification:

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel.

-

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of N-Boc protected piperazines. While specific yields for this compound will vary depending on the specific alkylating agent used, these values provide a general guideline.

| Parameter | Method A: Direct Alkylation | Method B: Reductive Amination |

| Substrate | This compound | This compound |

| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone (R-C=O) |

| Stoichiometry | 1.0 - 1.2 eq. of R-X[4] | 1.0 - 1.2 eq. of R-C=O |

| Reagent | Base (K₂CO₃, Cs₂CO₃) | Reducing Agent (NaBH(OAc)₃) |

| Reagent Stoich. | 1.5 - 2.0 eq.[4] | 1.2 - 1.5 eq. |

| Solvent | DMF, MeCN[4] | DCM, DCE |

| Temperature | Room Temp to 80°C[4] | Room Temperature |

| Typical Yield | 70-95% | 75-98% |

| Key Advantage | Wide availability of alkyl halides. | Avoids over-alkylation; mild conditions.[5][6] |

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the N-alkylation process, from the initial reaction setup to the isolation of the final purified product.

Caption: General experimental workflow for N-alkylation.

Chemical Transformation Pathways

This diagram outlines the logical progression of the chemical transformations for both direct alkylation and reductive amination pathways.

Caption: Logical flow of chemical transformations.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with (S)-1-Boc-3-isobutyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has found widespread application in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[2] The N-aryl piperazine moiety is a particularly important structural motif found in a multitude of clinically approved drugs and biologically active compounds, targeting a range of conditions from central nervous system disorders to oncology.[1][3]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of (S)-1-Boc-3-isobutyl-piperazine, a chiral building block of significant interest in medicinal chemistry. The presence of the isobutyl group at the 3-position introduces steric bulk, which necessitates careful optimization of reaction conditions to achieve high yields. This document outlines key considerations for catalyst and ligand selection, as well as a general experimental procedure that can be adapted for the coupling of various aryl halides with this sterically hindered piperazine derivative.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data Summary

While specific data for the coupling of this compound is not extensively reported, the following tables provide representative data for the Buchwald-Hartwig amination of N-Boc-piperazine and other sterically hindered amines with various aryl halides. This information can serve as a valuable starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Bromides

| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |

| 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |

| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 20 | 85 |

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Amines with Aryl Chlorides

| Aryl Chloride | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | 91 |

| 2-Chlorotoluene | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 110 | 18 | 87 |

| 4-Chloroanisole | N-Methylaniline | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 22 | 94 |

| 1-Chloro-4-nitrobenzene | Di-n-butylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₂CO₃ | DMF | 120 | 16 | 89 |

Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

-

Catalyst/Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the Schlenk tube. For air-sensitive pre-catalysts, this should be done in a glovebox.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(S)-1-Boc-3-isobutyl-piperazine.

Visualizations

Experimental Workflow

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Coupling of (S)-1-Boc-3-isobutyl-piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of (S)-1-Boc-3-isobutyl-piperazine with various aryl and heteroaryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The piperazine scaffold is a prevalent motif in numerous FDA-approved drugs, and its functionalization via robust methods like the Suzuki-Miyaura coupling is of significant interest.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. For the synthesis of N-arylpiperazines, this reaction offers a highly efficient and functional group tolerant method. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective arylation at the unprotected nitrogen. The this compound is a valuable chiral building block, and its arylation leads to a diverse range of chiral molecules with potential applications in drug discovery.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound derivatives is dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for achieving high yields and good reaction kinetics. Common catalyst systems include those derived from Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/water, and THF/water. The aqueous phase is necessary for dissolving the inorganic base. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Aryl/Heteroaryl Halide: The reactivity of the halide partner follows the general trend I > Br > OTf > Cl. While aryl iodides and bromides are the most common substrates, advances in catalyst systems have enabled the efficient coupling of less reactive aryl chlorides.

Data Presentation: Representative Reaction Conditions and Yields

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 110 | 16 | 92 |

| 3 | 3-Bromopyridine | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | DMF/H₂O (10:1) | 90 | 24 | 78 |

| 4 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 18 | 65 |

| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 88 |

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling of an N-Boc protected piperazine with an aryl bromide. Note: These protocols are general and should be optimized for the specific coupling partners, particularly for this compound.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

-

Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Arylboronic acid pinacol ester (1.2 equiv)

-

PdCl₂(dppf) (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-